molecular formula C15H25IN2 B14446317 2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 78483-77-9

2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14446317
CAS No.: 78483-77-9
M. Wt: 360.28 g/mol
InChI Key: GQPSCRFZIDBZDC-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is commonly used as an n-type dopant in various organic electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 2-hexyl-1,3-dimethylbenzimidazole with an iodinating agent under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can lead to the formation of new chemical bonds or the stabilization of existing ones. This electron donation enhances the conductivity of organic semiconductors and facilitates charge transfer processes in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific structural features, which provide a balance between electron-donating ability and stability. This makes it particularly effective in enhancing the performance of organic electronic devices .

Properties

CAS No.

78483-77-9

Molecular Formula

C15H25IN2

Molecular Weight

360.28 g/mol

IUPAC Name

2-hexyl-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C15H24N2.HI/c1-4-5-6-7-12-15-16(2)13-10-8-9-11-14(13)17(15)3;/h8-11,15H,4-7,12H2,1-3H3;1H

InChI Key

GQPSCRFZIDBZDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1[NH+](C2=CC=CC=C2N1C)C.[I-]

Origin of Product

United States

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